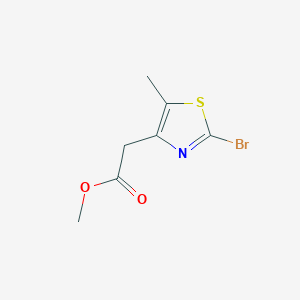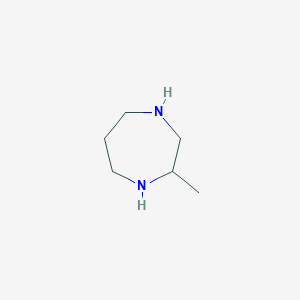
Ethyl 3-amino-4-fluorobenzoate
概要
説明
Ethyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine groups are substituted at the 3 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-fluorobenzoate typically involves the reduction of ethyl 4-fluoro-3-nitrobenzoate. A common method includes the following steps:
Starting Material: Ethyl 4-fluoro-3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using iron powder in the presence of acetic acid and ethyl acetate. The reaction is carried out at 80°C for approximately 40 minutes.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reduction: Using larger reactors and optimized conditions to ensure efficient reduction of the nitro group.
Purification: Employing industrial filtration and crystallization techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Ethyl 3-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Products: Depending on the substituent introduced.
Amides: From acylation reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学的研究の応用
Ethyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.
類似化合物との比較
Ethyl 3-amino-4-fluorobenzoate can be compared with other similar compounds such as:
- Ethyl 3-amino-4-chlorobenzoate
- Ethyl 3-amino-4-bromobenzoate
- Ethyl 3-amino-4-methylbenzoate
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom at the 4-position imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications.
特性
IUPAC Name |
ethyl 3-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJOTWKQZHOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593524 | |
| Record name | Ethyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-75-4 | |
| Record name | Ethyl 3-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















